Evandamine

Description

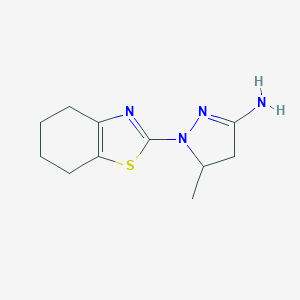

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydropyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4S/c1-7-6-10(12)14-15(7)11-13-8-4-2-3-5-9(8)16-11/h7H,2-6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINRFPGQEWNBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NN1C2=NC3=C(S2)CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881370 | |

| Record name | Evandamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100035-75-4 | |

| Record name | Evandamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100035754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evandamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVANDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG2L2878MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Evandamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of evodiamine. A primary focus is placed on its mechanisms of action in critical cellular signaling pathways, particularly those relevant to cancer and inflammation. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of evodiamine are provided to facilitate further research and development. All quantitative data are presented in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

Evodiamine is a pentacyclic indole alkaloid with the chemical formula C₁₉H₁₇N₃O.[1] Its structure features a fused ring system, contributing to its unique biological activities.

Table 1: Chemical Identifiers of Evodiamine

| Identifier | Value |

| IUPAC Name | (1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one[2] |

| CAS Number | 518-17-2[2] |

| Molecular Formula | C₁₉H₁₇N₃O[1][2] |

| SMILES | CN1C2=CC=CC=C2C(=O)N3CC4=C(C13)NC5=CC=CC=C54 |

| InChI | InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3[1] |

Table 2: Physicochemical Properties of Evodiamine

| Property | Value | Reference |

| Molecular Weight | 303.36 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 270-271 °C | [3] |

| Solubility | Soluble in DMSO (up to 5 mg/ml); sparingly soluble in ethanol and methanol; practically insoluble in water. | [3] |

| Storage | Stable for 1 year from date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 2 months. | [3] |

Table 3: Spectroscopic Data of Evodiamine

| Spectroscopic Technique | Key Data |

| UV-Vis | λmax (in Methanol): 225 nm |

| ¹H NMR | Spectra available from various databases. |

| ¹³C NMR | Spectra available from various databases. |

| Mass Spectrometry | Molecular Ion Peak (M+H)⁺: ~304.14 m/z |

Pharmacological Properties and Signaling Pathways

Evodiamine exhibits a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective activities. Its mechanisms of action are multi-faceted, often involving the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Evodiamine has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its anti-cancer mechanisms are primarily attributed to its ability to interfere with the following signaling pathways:

-

PI3K/Akt Pathway: Evodiamine has been shown to suppress the phosphorylation of PI3K and Akt, leading to the inhibition of downstream survival signals and the induction of apoptosis.[4][5] This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

-

MAPK/ERK Pathway: Evodiamine can modulate the MAPK/ERK pathway, though its effects appear to be cell-type dependent. In some cancer cells, it inhibits ERK phosphorylation, while in others, it can induce apoptosis through the activation of JNK and p38 MAPKs.[4][6]

-

NF-κB Pathway: Evodiamine can inhibit the activation of the NF-κB pathway by preventing the translocation of the p65 subunit into the nucleus.[7] This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

Caption: Evodiamine's anti-cancer signaling pathways.

Anti-Inflammatory Activity

Evodiamine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκB and the subsequent nuclear translocation of p65, evodiamine reduces the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.

Caption: Evodiamine's anti-inflammatory signaling pathway.

Experimental Protocols

Isolation of Evodiamine from Evodia rutaecarpa

This protocol describes a general procedure for the extraction and purification of evodiamine from the dried fruits of Evodia rutaecarpa.

Caption: Workflow for the isolation of evodiamine.

Protocol:

-

Extraction: The dried and powdered fruits of Evodia rutaecarpa are extracted with 8 volumes of 70% ethanol under reflux for 2 hours. This process is repeated three times.[1]

-

Filtration and Concentration: The combined ethanol extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[1]

-

Acid-Base Extraction: The crude extract is suspended in acidified water (pH 3). This solution is then passed through a macroporous resin column.[1]

-

Column Chromatography: The column is washed with water to remove impurities. Evodiamine is then eluted with ethanol.[1]

-

Purification: The ethanol eluate is concentrated and further purified by preparative high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Chemical Synthesis of Evodiamine

Several methods for the chemical synthesis of evodiamine have been reported. One common approach involves the condensation of tryptamine with N-methylisatoic anhydride.

Protocol Outline:

-

Preparation of Tryptamine: Tryptamine can be prepared by the catalytic hydrogenation of indole acetonitrile using a palladium on carbon catalyst.[3]

-

Formylation of Tryptamine: Tryptamine is reacted with ethyl formate in dichloromethane to undergo a formylation reaction.[3]

-

Cyclization: Trifluoroacetic acid is added to the reaction mixture to induce cyclization.[3]

-

Preparation of the Second Intermediate: N-methylanthranilic acid is reacted with excess ethyl chloroformate under reflux to form another key intermediate.[3]

-

Condensation: The two intermediates are subjected to a condensation reaction in a non-polar solvent system to yield evodiamine.[3]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of evodiamine on cancer cells.[4][5]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and cultured overnight.[4][5]

-

Treatment: The cells are treated with various concentrations of evodiamine (e.g., 0.2, 0.5, 1.0, 2.5, 5.0, 10, 20, and 40 µM) for 24 to 48 hours.[4][5]

-

MTT Addition: After the treatment period, 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4][5]

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[4][5]

Western Blot Analysis for Signaling Pathway Modulation

This protocol details the procedure for analyzing the effect of evodiamine on the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Caption: General workflow for Western blot analysis.

Protocol:

-

Cell Lysis: After treatment with evodiamine, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, p65, IκB). Recommended dilutions are typically between 1:100 and 1:400 for p65 and 1:2000 for phospho-ERK.[9][10]

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified by densitometry.

Conclusion

Evodiamine is a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. This guide provides a comprehensive resource for researchers, summarizing the current knowledge on evodiamine's chemical and biological properties and offering detailed experimental protocols to facilitate further investigation into its mechanisms of action and therapeutic applications. Continued research is warranted to fully elucidate its pharmacological profile and to translate these preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. CN101941971B - Method for synthesizing evodiamine - Google Patents [patents.google.com]

- 4. Evodiamine activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

Evandamine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Evodiamine for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the prevailing methods for the synthesis and purification of Evodiamine, a quinazolinocarboline alkaloid with significant therapeutic potential. The content is structured to offer actionable insights and detailed protocols for researchers and professionals engaged in drug discovery and development.

Synthesis of Evodiamine

The chemical synthesis of Evodiamine is crucial for obtaining pure material for pharmacological studies and for the generation of novel analogs. Two prominent and effective methods are one-pot total synthesis and mechanochemical synthesis.

One-Pot Total Synthesis

This method offers an efficient route to Evodiamine and its analogs through a three-component reaction involving tryptamine, N-methylisatoic anhydride, and a one-carbon synthon.[1][2] The continuous biscyclization reaction simplifies the synthetic process, making it a pot-economic approach.

Experimental Protocol:

A detailed protocol for the one-pot synthesis of Evodiamine is as follows:

-

To a solution of tryptamine (1.0 mmol) and N-methylisatoic anhydride (1.0 mmol) in dimethylacetamide (DMA, 5.0 mL), add triethoxymethane (2.0 mmol) as a cosolvent.

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv) as a base and trifluoroacetic anhydride (TFAA) (1.0 equiv).

-

Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanochemical Synthesis

Mechanochemical synthesis, utilizing techniques such as ball milling, presents an environmentally friendly alternative to traditional solvent-based methods. This approach often leads to shorter reaction times and reduced waste generation.

Experimental Protocol:

The following protocol outlines the mechanochemical synthesis of Evodiamine:

-

Place tryptamine (1.0 mmol), N-methylisatoic anhydride (1.0 mmol), and a catalytic amount of a suitable acid or base into a stainless-steel milling jar containing stainless-steel balls.

-

Conduct the milling in a planetary ball mill at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes).

-

After milling, dissolve the resulting powder in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Filter the solution to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Evodiamine using column chromatography or crystallization.

Data Presentation: Synthesis Methods

| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |

| One-Pot Synthesis | Tryptamine, N-methylisatoic anhydride, Triethoxymethane, DABCO, TFAA | 60-85% (for analogs) | >95% (after chromatography) | [1][2] |

| Mechanochemical | Tryptamine, N-methylisatoic anhydride, Catalyst | 63-78% (for analogs) | >95% (after chromatography) |

Purification of Evodiamine

The purification of Evodiamine from either synthetic reaction mixtures or natural product extracts is critical to ensure the quality and reliability of subsequent biological and pharmacological evaluations. Common purification techniques include column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.

Column Chromatography

Column chromatography is a widely used technique for the purification of Evodiamine on both small and large scales.

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a glass column with the slurry to the desired height.

-

Dissolve the crude Evodiamine in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, typically starting with a hexane/ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by TLC to identify those containing pure Evodiamine.

-

Combine the pure fractions and evaporate the solvent to yield purified Evodiamine.

Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving high purity, preparative RP-HPLC is a powerful technique.

Experimental Protocol:

-

Dissolve the partially purified Evodiamine in a suitable solvent, such as methanol or acetonitrile.

-

Use a preparative C18 column as the stationary phase.

-

Employ a mobile phase consisting of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (acetonitrile or methanol).

-

Elute the sample using a linear or step gradient of the organic solvent. A typical gradient might start at 30% acetonitrile and increase to 80% over 30-40 minutes.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the Evodiamine peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization

Crystallization is an effective final step for obtaining highly pure Evodiamine.

Experimental Protocol:

-

Dissolve the purified Evodiamine in a minimal amount of a suitable hot solvent in which it has high solubility (e.g., ethanol, methanol, or acetone).

-

If colored impurities are present, treat the hot solution with activated charcoal and filter.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure Evodiamine.

Data Presentation: Purification Methods

| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery | Achievable Purity |

| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | 70-90% | >98% |

| Preparative RP-HPLC | C18 column; Water/Acetonitrile gradient | >80% | >99% |

| Crystallization | Ethanol, Methanol, or Acetone | 80-95% | >99.5% |

Signaling Pathways and Experimental Workflows

Evodiamine exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for drug development professionals.

Evodiamine Synthesis and Purification Workflow

Caption: Workflow for Evodiamine Synthesis and Purification.

Evodiamine's Effect on the PI3K/Akt Signaling Pathway

Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Caption: Evodiamine inhibits the PI3K/Akt signaling pathway.

Evodiamine's Modulation of the NF-κB Signaling Pathway

Evodiamine can also suppress the pro-inflammatory and pro-survival NF-κB signaling pathway.

Caption: Evodiamine suppresses the NF-κB signaling pathway.

Evodiamine's Impact on the STAT3 Signaling Pathway

The STAT3 signaling pathway, implicated in cell proliferation and survival, is another target of Evodiamine.

Caption: Evodiamine inhibits the STAT3 signaling pathway.

References

Evodiamine: A Comprehensive Technical Guide on its Discovery, Origin, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine is a naturally occurring indole alkaloid first isolated from the fruit of the traditional Chinese medicinal plant, Tetradium ruticarpum (formerly Evodia rutaecarpa). With a rich history of use in traditional medicine, modern scientific investigation has revealed its significant pharmacological potential, particularly in oncology. This technical guide provides an in-depth overview of the discovery and origin of evodiamine, detailed experimental protocols for its isolation and analysis, a compilation of its biological activity, and a mechanistic exploration of its effects on key cellular signaling pathways.

Discovery and Origin

Evodiamine was first isolated in 1915 by Japanese chemists Asahina and Kashiwagi from the unripe fruits of Evodia rutaecarpa, a plant used for centuries in traditional Chinese medicine to treat a variety of ailments, including headaches, abdominal pain, and vomiting. The plant, belonging to the Rutaceae family, is native to East Asia. The primary source of evodiamine remains the dried fruit of Tetradium ruticarpum. The structure of evodiamine was elucidated in the mid-20th century, revealing a unique quinazolinocarboline alkaloidal skeleton.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₁₇N₃O |

| Molecular Weight | 303.36 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 278 °C |

| Solubility | Soluble in acetone, chloroform, and DMSO. Sparingly soluble in ethanol. Insoluble in water. |

| Stability | Unstable at temperatures above 60°C and in pH < 5 or > 9.[1] |

Experimental Protocols

Extraction of Evodiamine from Tetradium ruticarpum

Several methods have been developed for the extraction of evodiamine from the dried fruits of Tetradium ruticarpum. The choice of method often depends on the desired yield and purity.

3.1.1. Soxhlet Extraction

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: 95% Ethanol or Methanol.

-

Procedure:

-

Grind the dried fruits of Tetradium ruticarpum to a fine powder.

-

Place the powdered material (typically 50-100 g) into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent (e.g., 500 mL of 95% ethanol).

-

Assemble the apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3.1.2. Ultrasonic-Assisted Extraction (UAE)

-

Apparatus: Ultrasonic bath or probe sonicator, beaker or flask.

-

Solvent: 70% Ethanol.

-

Procedure:

-

Mix the powdered plant material with the solvent in a 1:10 (w/v) ratio.

-

Place the mixture in an ultrasonic bath or use a probe sonicator.

-

Sonify for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Repeat the extraction process on the residue for exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure.

-

3.1.3. Supercritical Fluid Extraction (SFE)

-

Apparatus: Supercritical fluid extractor.

-

Fluid: Supercritical CO₂ with a modifier (e.g., ethanol).

-

Procedure:

-

Pack the powdered plant material into the extraction vessel.

-

Set the extraction parameters: pressure (e.g., 20-30 MPa), temperature (e.g., 40-50°C), and CO₂ flow rate (e.g., 2-4 L/min).

-

Introduce the modifier (e.g., 5-10% ethanol) to enhance the extraction efficiency of the polar alkaloid.

-

Perform the extraction for a set duration (e.g., 1-2 hours).

-

Collect the extract in a separator where the CO₂ is vaporized, leaving behind the extracted compounds.

-

Purification of Evodiamine

The crude extract containing evodiamine can be purified using chromatographic techniques.

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

-

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto a pre-packed silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (e.g., 95:5) mobile phase and UV detection at 254 nm.

-

Combine the fractions containing pure evodiamine and evaporate the solvent.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Procedure:

-

Dissolve the partially purified extract in the mobile phase.

-

Inject the solution onto the Prep-HPLC system.

-

Elute with a suitable gradient program to separate evodiamine from other components.

-

Collect the peak corresponding to evodiamine.

-

Lyophilize or evaporate the solvent to obtain highly purified evodiamine.

-

Quantification of Evodiamine

Accurate quantification of evodiamine in extracts or biological samples is crucial for research and quality control.

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic mobile phase is acetonitrile:water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Procedure:

-

Prepare a series of standard solutions of pure evodiamine of known concentrations.

-

Inject the standards to generate a calibration curve.

-

Prepare the sample solution by dissolving the extract in the mobile phase and filtering through a 0.45 µm syringe filter.

-

Inject the sample solution and determine the peak area of evodiamine.

-

Calculate the concentration of evodiamine in the sample using the calibration curve.

-

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in biological matrices, LC-MS/MS is the preferred method.

-

LC Conditions: Similar to HPLC-UV, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions: For evodiamine, a common transition is m/z 304.1 -> 146.1.

-

Procedure:

-

Develop and optimize the LC-MS/MS method using a pure standard of evodiamine.

-

Prepare samples, often involving protein precipitation or solid-phase extraction for biological fluids.

-

Construct a calibration curve using matrix-matched standards.

-

Analyze the samples and quantify evodiamine based on the peak area ratios of the analyte to an internal standard.

-

Biological Activity and Quantitative Data

Evodiamine exhibits a wide range of biological activities, with its anti-cancer properties being the most extensively studied.

In Vitro Anti-Cancer Activity of Evodiamine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 1.5 - 10 |

| H1299 | Lung Cancer | ~5 |

| MCF-7 | Breast Cancer | 1 - 5 |

| MDA-MB-231 | Breast Cancer | 1 - 5 |

| HepG2 | Liver Cancer | 2.5 - 10 |

| SGC-7901 | Gastric Cancer | 1 - 5 |

| HCT116 | Colon Cancer | 2.5 - 10 |

| U87 | Glioblastoma | ~5 |

| PC-3 | Prostate Cancer | 1 - 5 |

| K562 | Leukemia | ~2.5 |

Note: IC₅₀ values can vary depending on the assay conditions and exposure time.

Preclinical Pharmacokinetic Parameters of Evodiamine

Evodiamine generally exhibits low oral bioavailability due to its poor water solubility and extensive first-pass metabolism.[2]

| Species | Dose and Route | Cmax | Tmax (h) | T₁/₂ (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 500 mg/kg (oral) | 49.0 ± 19.0 ng/mL | ~1 | 1.6 / 78.4 (biphasic) | - | 0.1 |

| Rat | 100 mg/kg (oral) | 161.3 ± 3.45 µg/L | 4.07 | - | 919.16 ± 9.73 | - |

| Rat (inclusion complex) | 100 mg/kg (oral) | 252.5 ± 12.43 µg/L | 4.00 | - | 2359.76 ± 31.58 | 256.73% (relative) |

| Rabbit | 4 mg/kg (IV) | 877.0 ± 96.6 ng/mL | 0.083 (5 min) | - | - | - |

| Beagle Dog | 57.5 mg (oral) | 10.48 ± 7.28 mg/L | 2.18 | - | - | - |

| Beagle Dog (solid dispersion) | 57.5 mg (oral) | 27.85 ± 13.78 mg/L | 0.57 | - | - | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; T₁/₂: Elimination half-life; AUC: Area under the plasma concentration-time curve. [2][3][4][5][6]

Mechanisms of Action and Signaling Pathways

Evodiamine exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis. These effects are mediated by its interaction with several key signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Evodiamine has been shown to inhibit the mTOR signaling pathway, leading to decreased cancer cell proliferation.[7][8]

Caption: Evodiamine inhibits the FAK/PI3K/AKT/mTOR signaling pathway.

Inhibition of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. Evodiamine has been shown to suppress STAT3 activation.[9]

Caption: Evodiamine inhibits STAT3 signaling via JAK2 and SHP-1.

Inhibition of Topoisomerases I and II

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. Evodiamine acts as a dual inhibitor of topoisomerase I and II, leading to DNA damage and cell cycle arrest.[10][11]

Caption: Evodiamine inhibits Topoisomerases I & II by stabilizing the cleavable complex.

Conclusion

Evodiamine is a promising natural product with well-documented anti-cancer properties. Its multi-target mechanism of action, involving the inhibition of key signaling pathways like mTOR and STAT3, as well as the dual inhibition of topoisomerases, makes it an attractive candidate for further drug development. However, its poor pharmacokinetic profile, particularly its low oral bioavailability, presents a significant challenge. Future research should focus on the development of novel drug delivery systems and the synthesis of more potent and bioavailable derivatives to fully exploit the therapeutic potential of this intriguing natural compound. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of evodiamine.

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [A preliminary study of pharmacokinetics of evodiamine hydroxypropyl-β-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Evodiamine inhibits STAT3 signaling by inducing phosphatase shatterproof 1 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

In Vitro Plasma Stability of Evandamine: A Technical Guide

Abstract: The assessment of in vitro plasma stability is a critical step in the early stages of drug discovery and development. It provides essential insights into a compound's metabolic fate and helps predict its in vivo pharmacokinetic profile. This technical guide outlines a comprehensive methodology for evaluating the in vitro plasma stability of the novel compound Evandamine (C₁₁H₁₆N₄S). While specific experimental data for this compound is not publicly available, this document provides a detailed framework for conducting such an investigation, including experimental protocols, data presentation standards, and workflow visualizations. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction

This compound is a chemical entity identified by its molecular formula C₁₁H₁₆N₄S[1][2]. As with any potential therapeutic agent, understanding its stability in a biological matrix like plasma is fundamental to its development. Plasma contains a variety of enzymes, such as esterases and proteases, that can metabolize drug candidates. The rate of this metabolism directly influences a drug's half-life, bioavailability, and ultimately its dosing regimen.

An in vitro plasma stability assay serves as an early, cost-effective screen to:

-

Identify compounds that are rapidly degraded, allowing for their early deselection or structural modification.

-

Estimate a compound's intrinsic clearance in plasma.

-

Provide data to help build robust pharmacokinetic/pharmacodynamic (PK/PD) models.

This guide presents a standardized protocol for determining the stability of this compound in plasma from various species, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

Experimental Protocols

The following section details a standard protocol for an in vitro plasma stability assay.

Materials and Reagents

-

Test Compound: this compound

-

Plasma: Pooled, heparinized plasma from relevant species (e.g., human, rat, mouse), stored at -80°C.

-

Control Compounds:

-

High Stability Control: A compound known to be stable in plasma (e.g., Verapamil).

-

Low Stability Control: A compound known to be rapidly degraded in plasma (e.g., Procaine).

-

-

Solvents and Buffers:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Formic Acid (FA), LC-MS grade.

-

-

Internal Standard (IS): A stable, structurally similar compound for LC-MS/MS analysis.

-

Equipment:

-

Incubator or water bath set to 37°C.

-

Vortex mixer.

-

Centrifuge.

-

Calibrated pipettes.

-

96-well plates or microcentrifuge tubes.

-

LC-MS/MS system.

-

Assay Procedure

The experimental workflow involves incubation of the test compound in plasma, followed by sample quenching and analysis.

Step-by-Step Protocol:

-

Preparation: Thaw frozen plasma on ice. Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute it to a working concentration in an appropriate solvent.

-

Incubation: Pre-warm plasma aliquots in a water bath at 37°C for 5 minutes. To initiate the reaction, add a small volume of the this compound working solution to the plasma (final concentration typically 1 µM) and vortex gently.

-

Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

-

Quenching: Immediately transfer the aliquot into a tube or well containing 3-4 volumes of cold acetonitrile with a fixed concentration of the internal standard. This step stops the enzymatic reaction and precipitates plasma proteins[3].

-

Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins[3].

-

Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The concentration of this compound relative to the internal standard is measured.

LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for accurate quantification.

-

Chromatography: Use a suitable C18 column with a gradient mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[3][4].

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

Data Analysis

The primary goal is to determine the rate of disappearance of the parent compound over time.

-

Calculate Peak Area Ratios: Determine the peak area ratio of this compound to the Internal Standard at each time point.

-

Calculate Percent Remaining: Normalize the peak area ratio at each time point to the ratio at time zero.

-

% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100%

-

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).

-

Slope = -k

-

t½ = 0.693 / k

-

The relationship between these calculation steps can be visualized as follows:

Data Presentation

Results should be presented clearly to allow for easy interpretation and comparison across different species or compounds.

Table 1: In Vitro Plasma Stability of this compound at 37°C

| Parameter | Human Plasma | Rat Plasma | Mouse Plasma |

| Half-Life (t½, min) | > 120 | 85 | 45 |

| % Remaining at 120 min | 92% | 38% | 15% |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 5.8 | 8.2 | 15.4 |

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Stability of Control Compounds

| Compound | Species | Expected Half-Life (min) | Observed Half-Life (min) | Assay Acceptance |

| Verapamil | Human | > 120 | > 120 | Pass |

| Procaine | Human | < 15 | 8 | Pass |

Note: Data presented are hypothetical and for illustrative purposes only. The inclusion of controls validates the assay's performance.

Conclusion

This technical guide provides a robust framework for assessing the in vitro plasma stability of this compound. By following the detailed experimental and analytical protocols, researchers can generate reliable data to inform critical decisions in the drug development pipeline. The stability profile of a compound like this compound across different species is a key determinant of its potential for further development, helping to predict its in vivo behavior and guide the design of subsequent preclinical and clinical studies. The consistent application of such standardized assays is essential for the efficient and successful advancement of new therapeutic candidates.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C11H16N4S | CID 3038554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Evandamine solubility in common lab solvents

An In-depth Technical Guide on the Solubility of Evodiamine

This guide provides a comprehensive overview of the solubility of evodiamine, a quinazolinocarboline alkaloid isolated from the fruit of Evodia rutaecarpa, in common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development who require detailed solubility data and experimental methodologies. Evodiamine has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-obesity, and antitumor effects.[1] However, its poor solubility presents a major challenge for its therapeutic development.[2][3]

Quantitative Solubility Data

The solubility of evodiamine varies significantly across different solvents, a critical consideration for its extraction, purification, formulation, and in vitro experimental design.[4] Generally, it is insoluble in aqueous solutions but shows solubility in various organic solvents.[2][5] The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Evodiamine in Common Solvents

| Solvent | Solubility | Concentration (mM) | Conditions |

| DMSO | 12 mg/mL[6] | 39.55 mM[6] | 25°C[6] |

| 10 mg/mL[1] | 32.96 mM[1] | Requires sonication[1] | |

| up to 5 mg/mL[7] | ~16.5 mM | Not specified | |

| Phosphate Buffer (pH 6.8) | 3.8 µg/mL[8][9] | ~0.0125 µM | 37°C[8][9] |

Table 2: Qualitative Solubility of Evodiamine

| Solvent | Solubility Description |

| Water | Insoluble[2][3][5][6], Practically insoluble[10] |

| Acetone | Very soluble[5], Highly soluble[3], Soluble[2][10] |

| Ethanol (dilute) | Barely soluble[3][5] |

| Alcohol | Slightly soluble[10] |

| Ether | Barely soluble[3][5], Slightly soluble[10] |

| Chloroform | Insoluble[3], Barely soluble[5], Slightly soluble[10] |

| Benzene | Insoluble[3][5], Practically insoluble[10] |

| Petroleum Ether | Practically insoluble[10] |

Note: The solubility of evodiamine in organic solvents like chloroform, dichloromethane, acetone, ethyl acetate, butanol, isopropanol, ethanol, and methanol has been shown to increase with rising temperature (from 283.2 K to 323.2 K).[4]

Experimental Protocols for Solubility Determination

The determination of evodiamine's solubility is crucial for optimizing its extraction, purification, and formulation processes.[4] The most common method cited for determining equilibrium solubility is the shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is adapted from methodologies used to determine the solubility of evodiamine in various organic solvents.[4][11]

Objective: To determine the equilibrium solubility of evodiamine in a specific solvent at a controlled temperature.

Materials:

-

Evodiamine (solid)

-

Selected solvent (e.g., ethanol, methanol, dichloromethane)

-

Thermostatic shaker or water bath

-

Centrifuge or filtration apparatus (e.g., 0.45 µm membrane filter)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation: Add an excess amount of solid evodiamine to a known volume of the selected solvent in a sealed container. This ensures that a saturated solution is formed.

-

Equilibration: Place the container in a thermostatic shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtering the solution through a membrane filter (e.g., 0.45 µm) to remove any solid particles.[9]

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with the mobile phase used for HPLC analysis.

-

Inject the diluted sample into the HPLC system.

-

The concentration of evodiamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of evodiamine.

-

-

HPLC Conditions (Example):

Repeat the experiment at least twice to ensure the repeatability of the results.[4]

Visualization of Workflows and Pathways

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining evodiamine solubility.

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway: Evodiamine Inhibition of NF-κB

Evodiamine exerts some of its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[6] It has been shown to suppress the activation of IκB kinase (IKK), which is a critical step in the activation of NF-κB.[6]

Caption: Evodiamine's inhibitory effect on the NF-κB signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Evodiamine | 518-17-2 [amp.chemicalbook.com]

- 8. Preparation of Evodiamine Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Evodiamine [drugfuture.com]

- 11. researchgate.net [researchgate.net]

Evodiamine's Biological Targets: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Molecular Interactions and Signaling Pathways

Introduction

Evodiamine, a quinazolinocarboline alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in Chinese medicine, this bioactive compound has demonstrated potent anti-cancer, anti-inflammatory, and analgesic properties.[3][4] This technical guide provides a comprehensive overview of the known biological targets of evodiamine, focusing on the molecular mechanisms that underpin its therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Targets and Mechanisms of Action

Evodiamine exerts its biological effects through the modulation of a multitude of cellular targets and signaling pathways. Its polypharmacological nature makes it a compelling candidate for the development of therapies for complex diseases such as cancer and chronic inflammatory conditions. The primary targets can be broadly categorized into enzymes, transcription factors, and ion channels.

Enzymatic Targets

Evodiamine has been shown to directly inhibit the activity of several key enzymes involved in cellular proliferation and survival.

Topoisomerases I and II: DNA topoisomerases are critical enzymes that regulate the topology of DNA and are well-established targets for cancer chemotherapy.[5] Evodiamine acts as a dual catalytic inhibitor of both topoisomerase I and topoisomerase II.[5] Unlike camptothecin, which stabilizes the topoisomerase I-DNA cleavable complex, evodiamine's inhibitory mechanism does not involve trapping this complex, suggesting a different mode of action.[5][6] This characteristic may allow it to overcome resistance mechanisms associated with conventional topoisomerase inhibitors.[5]

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] Evodiamine has been shown to inhibit the expression of COX-2, contributing to its anti-inflammatory effects.[3][7]

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Evodiamine has been observed to downregulate the phosphorylation of FAK, thereby inhibiting cancer cell proliferation and migration.

Modulation of Signaling Pathways

A significant portion of evodiamine's biological activity stems from its ability to modulate critical signaling cascades that are often dysregulated in disease.

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[8] Evodiamine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation.[8] This inhibition is mediated, at least in part, by the induction of the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[8] The suppression of STAT3 signaling by evodiamine leads to the downregulation of its target genes, resulting in cell cycle arrest and apoptosis.[8]

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature of many cancers.[9] Evodiamine has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cell types.[9][10] It can suppress the phosphorylation of Akt, a key downstream effector of PI3K.[10] In some contexts, this inhibition is linked to the upregulation of the tumor suppressor PTEN.[9] The net effect is the induction of apoptosis and inhibition of cell proliferation.[9]

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in cancer development by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[4][11] Evodiamine has been demonstrated to inhibit the activation of NF-κB induced by various stimuli.[11] It achieves this by inhibiting the IκBα kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[11] By preventing IκBα degradation, evodiamine sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[11]

Ion Channel Modulation

Transient Receptor Potential Vanilloid 1 (TRPV1): TRPV1, also known as the capsaicin receptor, is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators.[12] Evodiamine acts as an agonist for the rat TRPV1 receptor, inducing responses comparable to capsaicin, albeit with lower potency.[12][13] This interaction is thought to contribute to evodiamine's analgesic and thermoregulatory effects.[12]

Quantitative Data on Biological Interactions

The following tables summarize the available quantitative data for the interaction of evodiamine with its biological targets.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| Topoisomerase I | Relaxation Assay | 60.74 | Human | [5] |

| Topoisomerase II | Relaxation Assay | 78.81 | Human | [5] |

Table 2: Ion Channel Activity Data

| Target Channel | Assay Type | Ki (µM) | EC50 (nM) | Species | Reference |

| TRPV1 | [3H]RTX Binding Inhibition | 5.95 ± 0.87 | - | Rat | [12] |

| TRPV1 | 45Ca2+ Uptake | - | 856 ± 43 | Rat | [12] |

| TRPV1 | Intracellular Calcium Increase | - | 155.20 ± 8.2 | Human | [8] |

| TRPV1 | Intracellular Calcium Increase | - | 652.2 ± 26.7 | Rat | [8] |

Table 3: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 6.02 | 24 | [14] |

| A549 | Non-small Cell Lung Carcinoma | 22.44 | 24 | [15] |

| LLC | Lewis Lung Carcinoma | 6.86 | 48 | [15] |

| HL-60 | Human Leukemia | 0.58 | - | [16] |

| Caco-2 | Colon Adenocarcinoma | 2.02 | - | [16] |

Note: The absence of specific Ki or IC50 values for direct binding to targets like STAT3, PI3K, and NF-κB in the literature suggests that evodiamine's primary mechanism of action on these pathways is likely through the modulation of upstream regulatory proteins rather than direct inhibition.

Experimental Protocols

Detailed, step-by-step protocols for key experiments are crucial for the replication and validation of scientific findings. Below are representative methodologies for assays commonly used to evaluate the biological activity of evodiamine.

Western Blot for Phosphorylated STAT3

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting, a common method to assess the activation status of the STAT3 signaling pathway.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of evodiamine or a vehicle control for the desired time period. For inducible STAT3 activation, stimulate cells with a cytokine such as IL-6.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 9.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or total STAT3.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of evodiamine or a vehicle control.

-

Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

-

Analysis: An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a prominent supercoiled DNA band compared to the control.

Conclusion

Evodiamine presents a multifaceted pharmacological profile, engaging with a range of biological targets to exert its therapeutic effects. Its ability to concurrently modulate key signaling pathways involved in cancer and inflammation, such as the STAT3, PI3K/Akt, and NF-κB pathways, underscores its potential as a lead compound for the development of novel multi-targeted therapies. The dual inhibition of topoisomerases I and II further enhances its appeal as an anti-cancer agent. While the direct binding affinities for some of its targets require further elucidation, the existing body of evidence strongly supports the continued investigation of evodiamine and its derivatives in preclinical and clinical settings. This guide provides a foundational understanding of evodiamine's molecular interactions, offering valuable insights for drug development professionals seeking to harness its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Evodiamine as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]

- 5. Evodiamine, a dual catalytic inhibitor of type I and II topoisomerases, exhibits enhanced inhibition against camptothecin resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evodiamine stabilizes topoisomerase I-DNA cleavable complex to inhibit topoisomerase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of chirality and lipophilicity in the functional activity of evodiamine and its analogues at TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]

- 10. Effects of evodiamine on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evodiamine functions as an agonist for the vanilloid receptor TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Evandamine cytotoxicity

An In-depth Technical Guide to Early-Stage Research on Evodiamine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evodiamine, a quinolone alkaloid compound extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention for its diverse pharmacological activities, including anti-tumor properties.[1][2][3] Numerous preclinical studies have demonstrated its potential as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and preventing metastasis across a wide range of cancer cell lines.[4][5] The cytotoxic effects of Evodiamine are attributed to its ability to modulate multiple cellular signaling pathways, making it a compelling candidate for further investigation in drug development.[1][2]

This technical guide provides a consolidated overview of the early-stage research on Evodiamine's cytotoxicity. It summarizes quantitative data from various studies, presents detailed protocols for key cytotoxicity assays, and visualizes the complex signaling pathways and experimental workflows involved.

Quantitative Analysis of Evodiamine Cytotoxicity

The cytotoxic and pro-apoptotic effects of Evodiamine have been quantified across various cancer cell lines. The following tables summarize key findings, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), apoptosis rates, and impacts on cell cycle distribution.

Table 1: IC50 Values of Evodiamine in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| Neonatal Rat Cardiomyocytes | N/A (Cardiotoxicity) | 28.44 µg/mL | 24 h | [6] |

Table 2: Pro-Apoptotic and Cell Cycle Effects of Evodiamine

| Cell Line | Cancer Type | Concentration | Effect | Measurement | Citation |

| A549 | Human Lung Cancer | 1 µM | Increased ROS Production | 217.3% of control | [7] |

| A549 | Human Lung Cancer | 2.5 µM | Increased ROS Production | 354.2% of control | [7] |

| A549 | Human Lung Cancer | 1 and 2.5 µM | Significant Apoptosis Induction | Not specified | [7] |

| A549 | Human Lung Cancer | 1 and 2.5 µM | G2/M Phase Arrest | Not specified | [7] |

| A-375 | Human Melanoma | 10 µM (24h) | Increased ROS Generation | Significantly higher than control | [8] |

| A-375 | Human Melanoma | Not specified | G2/M Cell Cycle Arrest | Not specified | [8][9] |

| U2OS | Human Osteosarcoma | Not specified | G2/M Cell Cycle Arrest | Not specified | [10] |

| Multiple | Various Cancers | Not specified | G2/M Phase Arrest | Not specified | [4] |

Key Signaling Pathways in Evodiamine-Induced Cytotoxicity

Evodiamine exerts its cytotoxic effects by modulating several critical intracellular signaling pathways. These pathways often involve the generation of reactive oxygen species (ROS), activation of caspase cascades leading to apoptosis, and inhibition of cell survival signals.

ROS-Dependent Apoptotic Pathway

A primary mechanism of Evodiamine-induced cytotoxicity is the generation of reactive oxygen species (ROS).[8][11] Elevated intracellular ROS levels create oxidative stress, which can damage cellular components and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8][9][11] In human melanoma A-375 cells, Evodiamine treatment leads to increased ROS generation, and the cytotoxic effects can be significantly attenuated by the ROS scavenger, catalase.[8][9] This indicates a crucial role for ROS in mediating Evodiamine-induced cell death.[8]

Caption: Evodiamine induces apoptosis via ROS generation and the intrinsic caspase pathway.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival. In several cancer types, this pathway is hyperactivated. Evodiamine has been shown to inhibit the Raf/MEK/ERK signaling pathway in human osteosarcoma cells.[10] It achieves this by suppressing the phosphorylation of key proteins MEK and ERK, thereby downregulating the pathway and contributing to the inhibition of cell proliferation and induction of apoptosis.[10]

Caption: Evodiamine inhibits the pro-survival Raf/MEK/ERK signaling pathway.

PI3K/AKT/p53 Signaling Pathway

The PI3K/AKT pathway is another crucial regulator of cell survival, and its aberrant activation is common in cancer. Evodiamine has been found to inhibit this pathway in colorectal cancer cells.[12] By inhibiting receptor tyrosine kinases (RTKs) upstream of PI3K/AKT, Evodiamine suppresses the pathway, leading to the upregulation of the tumor suppressor protein p53.[12] This, in turn, modulates the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, ultimately promoting apoptosis.[2][12]

Caption: Evodiamine promotes apoptosis via the PI3K/AKT/p53 signaling axis.

Experimental Protocols

Standardized assays are essential for reliably assessing the cytotoxic effects of compounds like Evodiamine. Below are detailed protocols for three common cytotoxicity and apoptosis assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]

-

Compound Treatment: Prepare various concentrations of Evodiamine. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][15]

-

Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C with 5% CO₂.[13][16]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[13][14]

-

Shaking: Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete solubilization.[17]

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13][17]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[18][19]

Workflow:

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with Evodiamine as described in the MTT protocol.

-

Controls: Prepare triplicate wells for each control:[18][20]

-

Vehicle Control (Spontaneous Release): Cells treated with vehicle only.

-

Maximum Release Control: Cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the assay endpoint.[21]

-

No-Cell Control: Medium only for background absorbance.

-

-

Supernatant Collection: Centrifuge the 96-well plate at ~1000 RPM for 5 minutes.[21]

-

Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[21]

-

Reagent Addition: Prepare the LDH assay reagent according to the manufacturer's instructions. Add an equal volume of the reagent to each well containing the supernatant.[21]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19][20]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19][21]

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[22] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.[23] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[23]

Workflow:

References

- 1. Evodiamine Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 2. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Cardiotoxicity of Evodiamine In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evodiamine induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evodiamine induces ROS-Dependent cytotoxicity in human gastric cancer cells via TRPV1/Ca2+ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. LDH Cytotoxicity Assay [bio-protocol.org]

- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. m.youtube.com [m.youtube.com]

Spectroscopic Profile of Evodiamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects. The precise structural elucidation and quality control of this bioactive compound are paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the spectroscopic analysis of evodiamine, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed data, experimental protocols, and workflow visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For evodiamine, ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon framework of the molecule, respectively.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of evodiamine exhibits characteristic signals corresponding to its unique fused heterocyclic structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Evodiamine

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 7.95 | d | 8.0 |

| H-2 | 7.20 | t | 7.5 |

| H-3 | 7.45 | t | 7.5 |

| H-4 | 7.70 | d | 8.0 |

| H-6 | 7.55 | d | 7.8 |

| H-7 | 7.10 | t | 7.5 |

| H-8 | 7.15 | t | 7.5 |

| H-9 | 7.40 | d | 8.0 |

| H-13a | 4.90 | dd | 12.0, 5.0 |

| H-13b | 3.20 | dd | 12.0, 2.0 |

| H-14α | 4.40 | m | |

| H-14β | 3.05 | m | |

| N-CH₃ | 3.80 | s | |

| NH | 11.80 | s |

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent, concentration, and instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the evodiamine molecule.

Table 2: ¹³C NMR Spectroscopic Data for Evodiamine (Simulated in DMSO-d₆)

| Atom No. | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| 1 | 121.5 |

| 2 | 121.8 |

| 3 | 125.0 |

| 4 | 118.5 |

| 4a | 137.5 |

| 5a | 108.2 |

| 6 | 126.5 |

| 7 | 119.5 |

| 8 | 120.0 |

| 9 | 111.5 |

| 9a | 136.0 |

| 10 | 147.0 |

| 12 | 162.0 |

| 13a | 45.0 |

| 13b | 55.0 |

| 14 | 28.0 |

| N-CH₃ | 33.0 |

| C=O | 168.0 |

Source: Simulated data from NP-MRD.

Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of evodiamine is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure evodiamine.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay for both ¹H and ¹³C experiments. For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum, typically with proton decoupling.

-

To aid in structural assignment, acquire two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

-

Mass Spectrometry (MS)